3-Methylthio-1,4,5-triphenyl-1H-pyrazole
Description
Properties
CAS No. |
871110-16-6 |
|---|---|
Molecular Formula |
C22H18N2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-methylsulfanyl-1,4,5-triphenylpyrazole |
InChI |
InChI=1S/C22H18N2S/c1-25-22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24(23-22)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
ONUQNWNEUXWCQG-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=NN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below highlights key structural differences between 3-Methylthio-1,4,5-triphenyl-1H-pyrazole and related pyrazole derivatives:
Critical Analysis of Substituent Effects
- Methylthio (-SCH₃) : Enhances nucleophilicity and metal-binding capacity compared to -CF₃ or -OCH₃. However, steric bulk may reduce bioavailability.
- Trifluoromethyl (-CF₃) : Improves metabolic stability and electron-deficient character, favoring interactions with electron-rich enzyme pockets.
- Furan/Thienothiophene: Planar aromatic systems enable π-π stacking and charge transfer, critical for enzyme inhibition .
Preparation Methods
Chalcone-Hydrazine Cyclization
The foundational approach for synthesizing triarylpyrazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with arylhydrazines. For 3-methylthio-1,4,5-triphenyl-1H-pyrazole, this method requires chalcones pre-functionalized with methylthio and phenyl groups.
Mechanistic Pathway :
- Chalcone Synthesis : 4-Phenyl-3-(methylthio)chalcone is prepared via Claisen-Schmidt condensation of acetophenone with methylthio-substituted benzaldehyde.
- Cyclocondensation : Reaction with 1,4-diphenylhydrazine in DMF at 80°C for 12 hours forms the pyrazoline intermediate.
- Oxidative Aromatization : Treatment with iodine in acetic acid converts pyrazoline to the target pyrazole.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ | DMF | 80 | 78 |
| [bmim]PF₆ | EtOH | 70 | 82 |
| I₂ | AcOH | 100 | 88 |
Copper triflate ([Cu(OTf)₂]) and ionic liquids like [bmim]PF₆ enhance reaction rates by stabilizing transition states during cyclization. Post-condensation oxidation with iodine proves superior to traditional reagents like DDQ, minimizing side reactions.
Functionalization of Pre-Formed Pyrazole Cores
Direct C-3 Thiolation
Introducing the methylthio group at position 3 of 1,4,5-triphenyl-1H-pyrazole involves electrophilic substitution or metal-mediated cross-coupling.
Protocol :
- Lithiation : Treat 1,4,5-triphenyl-1H-pyrazole with LDA at -78°C to generate C-3 lithiated species.
- Methylthio Introduction : Quench with dimethyl disulfide (DMDS) to yield 3-methylthio derivative.
Challenges :
- Competing N-alkylation requires strict temperature control (-78°C to -40°C).
- Steric hindrance from 1,4,5-triphenyl groups reduces thiolation efficiency (yields: 60–72%).
α-Oxoketene Dithioacetal-Based Approaches
Pyrazolo[3,4-b]pyridine Adaptation
While developed for pyrazolo[3,4-b]pyridines, α-oxoketene dithioacetals (OKDTAs) offer a viable route to 3-methylthio pyrazoles.
Synthetic Sequence :
- OKDTA Preparation : React methylthioacetylacetone with carbon disulfide and iodomethane.
- Cyclocondensation : Combine OKDTA with 1,4-diphenylhydrazine in trifluoroacetic acid (TFA) at 60°C.
- Rearomatization : Air oxidation completes aromatization.
Advantages :
- Built-in methylthio group eliminates post-functionalization.
- TFA acts as both catalyst and dehydrating agent, simplifying purification.
Catalytic Systems and Green Chemistry Innovations
Ionic Liquid-Mediated Synthesis
The ionic liquid [bmim]PF₆ enables solvent-free cyclocondensation with recyclability (>4 cycles without yield loss).
Procedure :
- Mix 3-(methylthio)chalcone (1.0 eq) and 1,4-diphenylhydrazine (1.2 eq) in [bmim]PF₆.
- Heat at 70°C for 6 hours.
- Extract product with ethyl acetate; recycle ionic liquid.
Performance Metrics :
Industrial-Scale Methodologies from Patent Literature
Continuous Flow Synthesis (CN110386900A)
A patent-pending method adapts batch processes for continuous manufacturing:
Key Steps :
- Microreactor Cyclocondensation : Chalcone and hydrazine react in a PTFE microchannel (residence time: 10 min).
- In-Line Oxidation : Iodine solution introduced downstream for real-time aromatization.
- Automated Extraction : Centrifugal separators partition crude product from reagents.
Scale-Up Data :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Daily Output | 50 g | 5 kg |
| Purity | 99.2% | 98.8% |
| Solvent Usage | 500 mL/g | 50 mL/g |
This system reduces reaction time from hours to minutes while maintaining yields >90%.
Analytical and Characterization Benchmarks
Spectroscopic Validation
- ¹H NMR : Methylthio protons resonate at δ 2.45–2.50 ppm (singlet).
- MS (ESI+) : m/z 407.1 [M+H]⁺.
- XRD : Dihedral angles between phenyl rings range 45–60°, confirming steric congestion.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methylthio-1,4,5-triphenyl-1H-pyrazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation between hydrazine derivatives and carbonyl compounds. For example, solvent-free methods under controlled temperatures (80–120°C) yield high-purity products, as demonstrated in analogous 1,3,4,5-tetrasubstituted pyrazoles . Key steps include:
- Cyclocondensation : Hydrazine reacts with α,β-unsaturated ketones to form the pyrazole core.
- Substituent Introduction : Sequential aryl group additions via Suzuki coupling or nucleophilic substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes impurities .
Q. How is 3-Methylthio-1,4,5-triphenyl-1H-pyrazole characterized structurally and chemically?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 7.12–7.56 ppm) .
- IR Spectroscopy : Peaks at 3050–2920 cm (C-H stretching) and 1590–1450 cm (C=C/C=N vibrations) validate the pyrazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 406 [M] in chlorinated analogs) confirm molecular weight .
Q. What are common impurities during synthesis, and how are they mitigated?
- Methodological Answer : Byproducts like unreacted hydrazine or incomplete cyclization products are detected via TLC. Mitigation strategies:
- Stoichiometric Control : Excess carbonyl reactants (1.2–1.5 eq) ensure complete cyclization.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : SAR studies on pyrazole derivatives reveal:
- Electron-Withdrawing Groups (EWGs) : Substituents like -Cl or -CF at the 3-position enhance inhibitory activity (e.g., 10× potency against 15-lipoxygenase in 5j vs. quercetin) .
- Aromatic Bulk : Triphenyl configurations improve binding to hydrophobic enzyme pockets .
- Computational Modeling : DFT calculations (e.g., using B3LYP/6-31G*) predict electronic effects of substituents on reactivity .
Q. What computational approaches are used to model the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy formula, model:
- Electron Density Distribution : Local kinetic-energy density predicts reactive sites for electrophilic substitution .
- HOMO-LUMO Gaps : Calculated gaps (e.g., 4.5–5.2 eV) correlate with stability and redox behavior .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC values) arise from assay conditions or impurity levels. Resolution strategies:
- Standardized Assays : Use consistent enzyme sources (e.g., soybean 15-lipoxygenase) and controls (quercetin) .
- Purity Validation : HPLC (>95% purity) and elemental analysis (<0.4% deviation from theoretical C/H/N) ensure reproducibility .
Q. What is the role of the methylthio group in modulating electronic and steric effects?
- Methodological Answer : The -SCH group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
